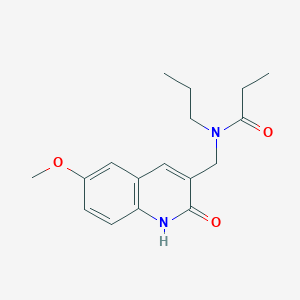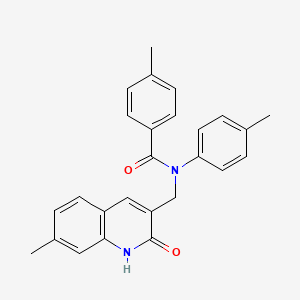
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide, also known as HMN-176, is a small molecule inhibitor that has shown promising results in various scientific research applications.
Wirkmechanismus
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide binds to the colchicine-binding site on tubulin, which is a protein that makes up microtubules. This binding disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-angiogenic properties, which means it can inhibit the formation of new blood vessels that supply nutrients to tumors. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide in lab experiments is its specificity for the colchicine-binding site on tubulin. This specificity allows for targeted inhibition of microtubules, which is essential for cancer cell division. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide research. One direction is to further investigate its anti-angiogenic properties and potential use in combination with other anti-cancer drugs. Another direction is to explore its potential use in other diseases, such as Alzheimer's disease, which is also characterized by disrupted microtubule networks. Additionally, further research is needed to optimize the synthesis and formulation of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide for clinical use.
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is a promising small molecule inhibitor that has shown potential in various scientific research applications, particularly in cancer treatment. Its specificity for the colchicine-binding site on tubulin allows for targeted inhibition of microtubules, which is essential for cancer cell division. While there are limitations to its use in lab experiments, there are several future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide research that could lead to its clinical use in the future.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 4-methyl-N-(p-tolyl)benzamide in the presence of a base. The resulting product is then purified through column chromatography. The yield of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide works by targeting the microtubule network, which is essential for cell division. It disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-4-9-20(10-5-17)26(30)28(23-12-7-18(2)8-13-23)16-22-15-21-11-6-19(3)14-24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIANBCILUZEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


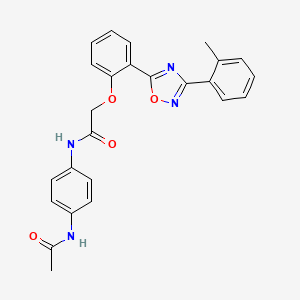
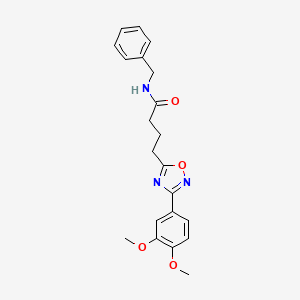

![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)


![2-phenyl-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B7711423.png)

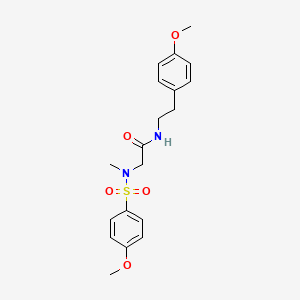
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7711443.png)

![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)
